N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S3/c17-13-5-4-12(25-13)11-8-24-16(18-11)19-14(21)9-23-10-15(22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLPZZNZXCROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide typically involves multi-step reactions. One common route includes:
Condensation Reaction: The condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(5-chlorothiophen-2-yl)thiazol-2-amine.
Bromination: The intermediate product is then brominated using N-bromosuccinimide (NBS).
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with piperidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and analgesic agent.
Pharmaceuticals: The compound is studied for its potential use in developing new drugs targeting specific enzymes or receptors.
Biological Studies: It is used in vitro and in vivo studies to understand its effects on various biological pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound may also interact with other enzymes or receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: A precursor in the synthesis of the target compound.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and antiproliferative properties.
Uniqueness
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory drug development .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring and various functional groups that enhance its biological properties. Its molecular formula is with a molecular weight of approximately 358.87 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By doing so, it reduces the production of pro-inflammatory mediators.
- Antibacterial Properties : Preliminary studies indicate that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases .
In Vitro Studies
Research has shown that compounds similar to this compound demonstrate various degrees of biological activity:
| Activity | Tested Strains/Targets | Results |
|---|---|---|
| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant inhibition observed |
| Anti-inflammatory | COX enzymes | Reduced pro-inflammatory mediator levels |
Case Studies
Several studies have investigated the pharmacological effects of thiazole derivatives, including those related to this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that thiazole derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes .
- Antibacterial Screening : Another research effort evaluated a series of thiazole compounds against multiple bacterial strains, confirming their effectiveness against resistant strains .
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol or DMF, using bases like K₂CO₃ to deprotonate intermediates .
Sulfanylacetamide linkage : Coupling the thiazole intermediate with 2-oxo-2-(piperidin-1-yl)ethylsulfanyl groups via nucleophilic substitution or thiol-ene reactions. Polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) improve yields .
Optimization : Use design of experiments (DoE) to vary temperature, solvent, and stoichiometry. Monitor reactions with TLC or HPLC to minimize by-products.
| Step | Reagents/Conditions | Key Parameters | Yield Range |
|---|---|---|---|
| Thiazole formation | α-haloketone, K₂CO₃, DMF, 80°C | pH 8–9, N₂ atmosphere | 60–75% |
| Sulfanyl linkage | Thiolate intermediate, DMF, 60°C | Excess thiol, 12–18 hr | 50–65% |
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiazole (δ 7.2–8.1 ppm for aromatic protons) and piperidinyl moiety (δ 2.5–3.5 ppm for N-CH₂ groups). HSQC/HMBC experiments validate connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error. Fragmentation patterns verify sulfanylacetamide cleavage .
- HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Use positive controls (e.g., staurosporine) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with doxorubicin as a reference .
Advanced Research Questions
Q. How can synthetic yield and purity be enhanced while minimizing by-product formation?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and improves regioselectivity .
- Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to resolve sulfoxide by-products .
- In-situ FTIR monitoring : Track carbonyl (1700 cm⁻¹) and thiol (2550 cm⁻¹) groups to optimize reaction endpoints .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number).
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation masking activity .
- Structural analogs : Compare with derivatives (e.g., replacing piperidinyl with morpholine) to isolate SAR trends .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with modifications to the chlorothiophene (e.g., fluorine substitution) or sulfanylacetamide chain (e.g., ester vs. amide).
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR). Validate with mutagenesis studies .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 5-chloro vs. 5-methyl) to bioactivity .
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
- Methodological Answer :
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and oxidants (H₂O₂). Monitor degradation via HPLC-MS .
- Accelerated stability : Store at 40°C/75% RH for 6 months; use Arrhenius modeling to predict shelf life .
Q. How can advanced NMR techniques resolve ambiguities in stereochemistry or tautomerism?
- Methodological Answer :
- NOESY/ROESY : Identify spatial proximity between thiazole protons and piperidinyl CH₂ groups to confirm conformation .
- Dynamic NMR : Analyze temperature-dependent chemical shifts to detect tautomeric equilibria (e.g., thione ↔ thiol) .
Q. What experimental approaches validate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm target engagement .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., using SHELXL for refinement) to visualize binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
